molecular formula C8H12N2O B578852 2-(3,4-Diaminophenyl)ethanol CAS No. 15788-14-4

2-(3,4-Diaminophenyl)ethanol

Cat. No.: B578852
CAS No.: 15788-14-4
M. Wt: 152.197
InChI Key: JBRDLNMAUMZCPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3,4-Diaminophenyl)ethanol is an organic compound with the molecular formula C8H12N2O It contains a phenyl ring substituted with two amino groups at the 3 and 4 positions and an ethanol group at the 2 position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Diaminophenyl)ethanol can be achieved through several methods. One common approach involves the reduction of 3,4-dinitrophenylethanol using a reducing agent such as iron powder in the presence of an acid . The reaction typically proceeds under mild conditions, yielding the desired product with high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The choice of reducing agent and reaction conditions can be optimized to ensure high yield and cost-effectiveness. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Diaminophenyl)ethanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The amino groups can be reduced to form corresponding amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens or nitrating agents.

Major Products Formed

    Oxidation: Formation of 2-(3,4-diaminophenyl)acetaldehyde.

    Reduction: Formation of 2-(3,4-diaminophenyl)ethane.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

2-(3,4-Diaminophenyl)ethanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3,4-Diaminophenyl)ethanol involves its interaction with molecular targets such as enzymes and receptors. The amino groups can form hydrogen bonds with active sites of enzymes, potentially inhibiting or modulating their activity. The ethanol group may also play a role in the compound’s solubility and interaction with biological membranes .

Comparison with Similar Compounds

Similar Compounds

    2-(3,4-Dimethoxyphenyl)ethanol: Contains methoxy groups instead of amino groups.

    2-(3,4-Dihydroxyphenyl)ethanol: Contains hydroxyl groups instead of amino groups.

Uniqueness

2-(3,4-Diaminophenyl)ethanol is unique due to the presence of both amino and ethanol groups, which confer distinct chemical reactivity and potential biological activity. The amino groups provide sites for hydrogen bonding and nucleophilic reactions, while the ethanol group enhances solubility and potential interactions with biological systems .

Properties

IUPAC Name

2-(3,4-diaminophenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O/c9-7-2-1-6(3-4-11)5-8(7)10/h1-2,5,11H,3-4,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBRDLNMAUMZCPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CCO)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50724628
Record name 2-(3,4-Diaminophenyl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50724628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15788-14-4
Record name 3,4-Diaminobenzeneethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15788-14-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(3,4-Diaminophenyl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50724628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(3,4-diaminophenyl)ethan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.